N'-acetyl-3,4,5-trimethoxybenzohydrazide
Description
Overview of Hydrazide Chemistry and its Significance in Medicinal and Organic Chemistry
Hydrazides are a class of organic compounds characterized by the functional group R-CO-NH-NH2. This structural motif is a cornerstone in medicinal chemistry, with numerous hydrazide-containing compounds exhibiting a wide array of biological activities. mdpi.comresearchgate.net The presence of the hydrazide group can confer properties such as antitubercular, anticonvulsant, antidepressant, anti-inflammatory, and antimicrobial activities. researchgate.net For instance, isoniazid (B1672263), a primary drug for tuberculosis treatment, is a well-known hydrazide derivative. mdpi.com
In organic synthesis, hydrazides are valued as versatile intermediates. They can be readily transformed into a variety of heterocyclic compounds, such as 1,3,4-oxadiazoles, which are themselves a class of biologically active molecules. nih.govresearchgate.net The reactivity of the hydrazide functional group allows for the construction of complex molecular frameworks, making it a valuable tool for synthetic chemists. mdpi.com
Importance of the 3,4,5-Trimethoxybenzoyl Moiety in Bioactive Compounds
The 3,4,5-trimethoxybenzoyl group, derived from 3,4,5-trimethoxybenzoic acid (a derivative of gallic acid), is a frequently encountered structural feature in a multitude of bioactive natural products and synthetic compounds. orientjchem.orgncats.io This moiety is a key component of compounds known to interact with microtubules, which are critical for cell division. researchgate.net For example, the natural product combretastatin (B1194345) A-4, a potent anticancer agent, features a 3,4,5-trimethoxyphenyl ring. The substitution pattern of the three methoxy (B1213986) groups on the phenyl ring is often crucial for the observed biological activity. researchgate.net This structural element has been incorporated into various synthetic molecules to explore its potential in developing new therapeutic agents, including those with antiproliferative and vascular disrupting properties. researchgate.netnih.gov
Contextualization of N'-acetyl-3,4,5-trimethoxybenzohydrazide within the Hydrazide Class
This compound represents a specific iteration within the broader class of acylhydrazides. Its structure combines the 3,4,5-trimethoxybenzoyl moiety with an acetylated hydrazide group. The acetylation of the terminal nitrogen of the hydrazide can influence the molecule's physicochemical properties, such as its polarity and hydrogen bonding capabilities, which in turn can affect its biological activity and pharmacokinetic profile. The synthesis of this compound typically involves the reaction of 3,4,5-trimethoxybenzohydrazide (B1329584) with an acetylating agent. nih.govmdpi.com 3,4,5-trimethoxybenzohydrazide itself can be synthesized from 3,4,5-trimethoxybenzoic acid. orientjchem.orgnih.gov
Research Gaps and Objectives in the Study of this compound Derivatives
While the parent compound this compound serves as an important structural reference, a significant portion of the research in this area focuses on its derivatives. A primary research objective has been the synthesis of various N'-substituted derivatives of 3,4,5-trimethoxybenzohydrazide and their subsequent cyclization to form heterocyclic structures like 1,3,4-oxadiazoles. nih.govresearchgate.net A key research gap appears to be the comprehensive biological evaluation of this compound itself, with much of the literature centered on using it as a precursor or a comparative compound.
The primary objectives in the study of its derivatives include:
The synthesis of novel analogs by modifying the substituent on the N' position of the hydrazide. nih.govorientjchem.org
The evaluation of these derivatives for a range of biological activities, particularly as anticancer and antimicrobial agents. nih.govorientjchem.orgmdpi.com
The investigation of the structure-activity relationships (SAR) to understand how different functional groups influence the biological efficacy of the molecules. nih.gov
A significant area of investigation involves the synthesis of N'-substituted benzylidene-3,4,5-trimethoxybenzohydrazides and their subsequent conversion into 3-acetyl-2-substituted phenyl-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazoles. nih.gov These studies aim to explore the therapeutic potential of these more complex heterocyclic systems.
Detailed Research Findings
Research into compounds related to this compound has yielded promising results in the realm of medicinal chemistry. The following tables summarize some of the key findings from studies on its derivatives.
Table 1: Antiproliferative Activity of N'-substituted benzylidene-3,4,5-trimethoxybenzohydrazide and 3-acetyl-2-substituted phenyl-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazole Derivatives nih.gov
| Compound | Cell Line | IC₅₀ (μM) |
| 2a | PC3 | 0.2 |
| 2a | Bcap37 | Moderate Activity |
| 2a | BGC823 | Moderate Activity |
| 2b | PC3 | 1.8 |
| 2c | PC3 | 0.2 |
| 2c | Bcap37 | Moderate Activity |
| 2c | BGC823 | Moderate Activity |
| 2f | PC3 | 1.2 |
| 2f | Bcap37 | Moderate Activity |
| 2f | BGC823 | Moderate Activity |
| 3l | PC3 | 1.7 |
| 3m | PC3 | 0.3 |
IC₅₀ represents the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: Antimicrobial Activity of (E)-N'-(Substituted)-3,4,5-Trimethoxybenzohydrazide Analogs orientjchem.org
| Compound | Antibacterial Activity | Antifungal Activity |
| 4a | Excellent | Moderate |
| 4b | Excellent | Moderate |
| 4c | Excellent | Moderate |
| 4d | Excellent | Moderate |
| 4e | Excellent | Moderate |
| 4f | Excellent | Moderate |
Activity levels are as reported in the source study. orientjchem.org
Properties
IUPAC Name |
N'-acetyl-3,4,5-trimethoxybenzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O5/c1-7(15)13-14-12(16)8-5-9(17-2)11(19-4)10(6-8)18-3/h5-6H,1-4H3,(H,13,15)(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTJBPMCTLOJGAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NNC(=O)C1=CC(=C(C(=C1)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of N Acetyl 3,4,5 Trimethoxybenzohydrazide and Its Precursors
Synthesis of 3,4,5-Trimethoxybenzohydrazide (B1329584) Precursors
The primary precursor for the synthesis of N'-acetyl-3,4,5-trimethoxybenzohydrazide is 3,4,5-trimethoxybenzohydrazide. The synthesis of this key intermediate is typically achieved through the derivatization of methyl benzoate analogues, specifically those originating from gallic acid.
Derivation from Methyl Benzoate Derivatives
The common starting material for the synthesis of 3,4,5-trimethoxybenzohydrazide is gallic acid (3,4,5-trihydroxybenzoic acid). The synthetic pathway involves two main steps: the methylation of the hydroxyl groups and the esterification of the carboxylic acid group to form methyl 3,4,5-trimethoxybenzoate, followed by hydrazinolysis.
The methylation of gallic acid can be achieved using reagents like dimethyl sulfate or methyl chloride. In one method, gallic acid is reacted with dimethyl sulfate in the presence of a base such as potassium carbonate in a solvent like N,N-dimethylformamide (DMF) to yield methyl 3,4,5-trimethoxybenzoate. mdma.ch An alternative approach involves a two-step process where gallic acid is first esterified with methanol and a catalytic amount of sulfuric acid. The resulting methyl gallate is then methylated using methyl chloride gas in DMF with an acid-binding agent like potassium or sodium carbonate. google.compatsnap.com
Once methyl 3,4,5-trimethoxybenzoate is obtained, it is converted to 3,4,5-trimethoxybenzohydrazide through reaction with hydrazine hydrate. arabjchem.org This reaction is typically carried out by refluxing the methyl ester with hydrazine hydrate in a solvent such as ethanol. arabjchem.org The desired benzohydrazide (B10538) precipitates from the reaction mixture upon cooling and can be purified by recrystallization.
Table 1: Synthesis of Methyl 3,4,5-trimethoxybenzoate from Gallic Acid
| Starting Material | Reagents | Solvent | Key Conditions | Product | Ref. |
|---|
Alternative Synthetic Routes to Benzohydrazides
While the hydrazinolysis of methyl esters is a common method for preparing benzohydrazides, other synthetic strategies exist. One alternative involves the reaction of a benzoic acid derivative with a hydrazide. For instance, benzohydrazide derivatives can be synthesized by reacting a substituted benzaldehyde with a hydrazide, such as salicyl hydrazine, in a condensation reaction. aip.orgresearchgate.net
Another general route to hydrazides is through the hydrazinolysis of amides, thioesters, or acyl chlorides. The reaction of acyl chlorides with hydrazine is a well-known method, though it can be complicated by the formation of 1,2-diacylhydrazine byproducts.
Acylation Strategies for this compound Formation
The final step in the synthesis is the N-acetylation of 3,4,5-trimethoxybenzohydrazide to yield this compound. This transformation can be achieved through various acylation strategies, primarily involving condensation reactions with acetylating agents.
Condensation Reactions with Acetylating Agents
The most common acetylating agents for the N-acetylation of hydrazides are acetic anhydride (B1165640) and acetyl chloride. researchgate.net These reagents react with the terminal amino group of the hydrazide to form an amide bond. The reaction is typically carried out in a suitable solvent. Acetic acid itself can also act as an acetylating agent for hydrazides, although it is generally a slower process. pharm.or.jpnih.gov The use of acetic acid as a reagent, solvent, and catalyst under reflux conditions has been shown to lead to N-acetylation of hydrazide derivatives. nih.gov
The choice of acetylating agent can influence the reaction conditions and outcomes. Acetyl chloride is generally more reactive than acetic anhydride.
Direct Acetylation Procedures
The direct acetylation of 3,4,5-trimethoxybenzohydrazide involves reacting it with an acetylating agent. A general procedure for N-terminus acetylation involves the use of a solution of acetic anhydride in a solvent like N,N-dimethylformamide (DMF). wpmucdn.com
In some cases, a catalyst may be employed to facilitate the acetylation. For instance, the N-acetylation of methyl hydrazones with acetic acid has been successfully carried out in the presence of a palladium(II) chloride (PdCl₂) catalyst. researchgate.net While this is not a direct acetylation of a benzohydrazide, it demonstrates the use of catalysis in related N-acetylation reactions.
Optimization of Reaction Conditions (e.g., Molar Ratios, pH Control, Temperature)
The efficiency of the N-acetylation of hydrazides can be significantly influenced by the reaction conditions. Key parameters to optimize include the molar ratios of the reactants, pH, and temperature.
Molar Ratios: The stoichiometry of the hydrazide to the acetylating agent is a critical factor. In an industrial setting for the acetylation of a related compound, the concentration of acetic anhydride in the reagent mixture was a key parameter for optimization. google.com
pH Control: The acidity or basicity of the reaction medium can affect the rate and outcome of the acetylation. While not always explicitly controlled with a buffer, the choice of reagents and solvents will determine the pH of the reaction environment.
Temperature: The reaction temperature plays a crucial role in the rate of acetylation. Many acylation reactions are conducted at elevated temperatures, such as under reflux, to drive the reaction to completion. nih.gov However, microwave-assisted synthesis has been shown to significantly reduce reaction times for the synthesis of hydrazide-hydrazones, a related class of compounds, suggesting its potential applicability for accelerating the acetylation step. pensoft.net Optimization studies for the acetylation of methyl hydrazones involved varying the catalyst loading and the solvent to find the most favorable conditions. researchgate.net
Table 2: Comparison of Acetylating Agents for Hydrazide N-acetylation
| Acetylating Agent | Reactivity | Common Conditions | Catalyst | Ref. |
|---|---|---|---|---|
| Acetic Anhydride | Moderate | Room temperature or reflux | Often not required | researchgate.netwpmucdn.com |
| Acetyl Chloride | High | Typically at low temperatures | Often not required | researchgate.net |
| Acetic Acid | Low | Reflux | Can act as its own catalyst | pharm.or.jpnih.govnih.gov |
| Acetic Acid | Low | Elevated temperature | PdCl₂ (for hydrazones) | researchgate.net |
Synthesis of Diverse this compound Derivatives
The scaffold of this compound serves as a versatile platform for the synthesis of a wide array of heterocyclic derivatives. Through chemical transformations targeting the hydrazide functional group, diverse molecular architectures can be constructed. These transformations primarily involve the initial formation of hydrazone intermediates, which then undergo various cyclization reactions to yield heterocycles such as 1,3,4-oxadiazoles, thiazolidinones, and pyrazolines.
Formation of Hydrazones and Schiff Bases
The synthesis of hydrazones and Schiff bases from 3,4,5-trimethoxybenzohydrazide is a fundamental step in the elaboration of more complex derivatives. This reaction typically involves the condensation of the precursor, 3,4,5-trimethoxybenzohydrazide, with a variety of aromatic and heteroaromatic aldehydes. orientjchem.org The reaction is generally carried out by refluxing the reactants in a suitable solvent, such as ethanol. orientjchem.orgresearchgate.net
The general synthetic pathway involves the nucleophilic attack of the terminal nitrogen atom of the hydrazide onto the electrophilic carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the C=N double bond characteristic of hydrazones. These resulting N'-substituted benzylidene-3,4,5-trimethoxybenzohydrazides are key intermediates for subsequent cyclization reactions. nih.gov
The synthesis can be summarized by the following reaction scheme:
Step 1: Preparation of 3,4,5-trimethoxybenzohydrazide: This precursor is typically synthesized from 3,4,5-trimethoxybenzoic acid (a derivative of gallic acid). The acid is first esterified, and the resulting ester is then reacted with hydrazine hydrate to yield 3,4,5-trimethoxybenzohydrazide. orientjchem.orgresearchgate.net
Step 2: Condensation with Aldehydes: The prepared 3,4,5-trimethoxybenzohydrazide is condensed with various aldehydes in refluxing ethanol to produce the target hydrazone derivatives in high yields. orientjchem.org
| Compound | Substituent (from aldehyde) | Yield (%) |
|---|---|---|
| 4a | Phenyl | 92 |
| 4b | 4-Chlorophenyl | 95 |
| 4c | 4-Fluorophenyl | 94 |
| 4d | 4-Nitrophenyl | 91 |
| 4e | 4-Hydroxyphenyl | 90 |
Cyclization Reactions to 1,3,4-Oxadiazole (B1194373) Derivatives
Hydrazone derivatives of 3,4,5-trimethoxybenzohydrazide are valuable precursors for the synthesis of 1,3,4-oxadiazoles, a class of five-membered heterocyclic compounds. The cyclization can be achieved through various methods, most notably by using acetic anhydride or other dehydrating and oxidizing agents.
A common and effective method for converting N'-substituted benzylidene-3,4,5-trimethoxybenzohydrazides into 1,3,4-oxadiazole derivatives is through a cyclization reaction mediated by acetic anhydride. nih.gov This reaction not only facilitates the ring closure to form the oxadiazole core but also introduces an acetyl group onto the nitrogen atom of the newly formed ring. The resulting products are 3-acetyl-2,5-disubstituted-2,3-dihydro-1,3,4-oxadiazole derivatives. nih.govnih.gov
The reaction involves heating the hydrazone intermediate in acetic anhydride. nih.gov This process leads to the formation of the 1,3,4-oxadiazoline ring through an intramolecular cyclodehydration. nih.gov The yields for this type of cyclization can vary. For instance, the synthesis of novel 3-acetyl-2,5-disubstituted-1,3,4-oxadiazolines from various hydrazide-hydrazones resulted in yields ranging from 10% to 35%. nih.gov
| Starting Hydrazone | Resulting Oxadiazole Derivative | Reaction Condition |
|---|---|---|
| N'-substituted benzylidene-3,4,5-trimethoxybenzohydrazide | 3-acetyl-2-substituted phenyl-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazole | Cyclization in acetic anhydride |
Besides acetic anhydride, a variety of other reagents and conditions can be employed for the synthesis of 1,3,4-oxadiazoles from hydrazide precursors. These methods often involve either cyclodehydration of diacylhydrazines or oxidative cyclization of acylhydrazones. openmedicinalchemistryjournal.com
Cyclodehydration Agents:
Phosphorus Oxychloride (POCl₃): A harsh but common reagent for the cyclodehydration of semicarbazides. luxembourg-bio.com
Triflic Anhydride and Triphenylphosphine Oxide: Used for the cyclodehydration of diacylhydrazines under anhydrous conditions, offering a safer alternative to POCl₃. openmedicinalchemistryjournal.com
Tosyl Chloride/Pyridine (B92270): This combination can be used for the cyclization of thiosemicarbazides to form 1,3,4-oxadiazoles. jchemrev.com
(O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) (TBTU): An uronium coupling reagent used for efficient cyclodesulfurization of thiosemicarbazides under mild conditions. luxembourg-bio.com
Oxidative Cyclization Agents:
Chloramine-T: Used for the oxidative cyclization of N-acyl hydrazones under microwave irradiation. jchemrev.com
Dess–Martin Periodinane (DMP): An oxidizing agent used for the oxidative cyclization of N-acylhydrazones under mild, metal-free conditions. openmedicinalchemistryjournal.com
N-chlorosuccinimide (NCS) with Diazabicycloundecene (DBU): This combination facilitates the oxidative cyclization of acylhydrazones under mild conditions. openmedicinalchemistryjournal.com
1,3-dibromo-5,5-dimethylhydantoin (DBDMH): An effective oxidizing agent for the cyclization of acylthiosemicarbazides. openmedicinalchemistryjournal.com
Preparation of Thiazolidinones
Thiazolidinones, specifically 4-thiazolidinones, can be synthesized from the hydrazone derivatives of 3,4,5-trimethoxybenzohydrazide. The general and widely used method for preparing 4-thiazolidinones is the reaction of Schiff bases (or hydrazones) with α-mercaptoacetic acid (thioglycolic acid). hilarispublisher.comuokerbala.edu.iq
The synthesis involves a cyclocondensation reaction. The Schiff base, derived from the condensation of an amine (in this case, the hydrazide) and an aldehyde, undergoes reaction with thioglycolic acid. hilarispublisher.com The reaction can be performed in a suitable solvent like dimethylformamide (DMF), sometimes in the presence of a catalyst such as anhydrous zinc chloride (ZnCl₂), and can be facilitated by microwave irradiation to reduce reaction times and improve yields. hilarispublisher.com This heterocyclization reaction results in the formation of the 4-thiazolidinone (B1220212) ring. hilarispublisher.com A variety of reagents can be used for this synthesis, including mercaptoacetic acid, thiolactic acid, and chloroacetyl chloride. hilarispublisher.com
Synthesis of Pyrazolines and Imides
Pyrazolines: The synthesis of N-acetyl pyrazoline derivatives typically proceeds via a multi-step reaction sequence starting from chalcones. japsonline.comresearchgate.net Chalcones are α,β-unsaturated ketones that can be prepared through the Claisen-Schmidt condensation of an aromatic aldehyde with an appropriate ketone. dergipark.org.tr
For derivatives related to this compound, a plausible synthetic route would involve:
Chalcone (B49325) Synthesis: Condensation of an acetophenone with a 3,4,5-trimethoxybenzaldehyde.
Pyrazoline Formation: The resulting chalcone undergoes a cyclocondensation reaction with hydrazine hydrate in a solvent like glacial acetic acid or ethanol. japsonline.comdergipark.org.tr This step forms the pyrazoline ring.
N-Acetylation: The final step is the acetylation of the nitrogen atom of the pyrazoline ring, which can be achieved by conducting the cyclization reaction in glacial acetic acid, which can also act as the acetylating agent. japsonline.com This leads to the formation of 1-acetyl-pyrazoline derivatives. researchgate.net
Imides: The synthesis of imide derivatives connected to the this compound core involves creating a cyclic imide structure, such as a succinimide or phthalimide ring. A general method for synthesizing cyclic imides involves the dehydration of the corresponding amic acid. ajchem-a.com
A specific example is the compound N'-acetyl-3,4,5-trimethoxy-N'-[1-(naphthalen-1-yl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide, which contains a succinimide (2,5-dioxopyrrolidine) ring. vulcanchem.com The synthesis of such complex molecules involves multi-step reactions, which can include:
Amic Acid Formation: Reaction of an amine with a cyclic anhydride (e.g., succinic anhydride or phthalic anhydride). ajchem-a.com
Cyclization (Imide Formation): The resulting amic acid is then treated with a dehydrating agent, such as acetic anhydride and sodium acetate, to facilitate the ring closure and form the cyclic imide. ajchem-a.com
Coupling Reactions: The synthesized imide moiety is then coupled with the this compound core to obtain the final product. vulcanchem.com
Derivatization via Urea and Sulfonamide Linkages
The terminal nitrogen atom of the hydrazide moiety in 3,4,5-trimethoxybenzohydrazide, a direct precursor to the title compound, serves as a potent nucleophile, enabling derivatization to form urea and sulfonamide linkages. These transformations are foundational in medicinal chemistry for accessing compounds with diverse biological activities.
Urea and Semicarbazide Formation: The reaction of a hydrazide with an isocyanate is a standard method for the synthesis of 1,4-disubstituted semicarbazides, which are a class of urea derivatives. The nucleophilic terminal amino group of the hydrazide attacks the electrophilic carbonyl carbon of the isocyanate. This reaction is typically carried out in an inert solvent. While direct synthesis from this compound is less common due to the reduced nucleophilicity of the acetylated nitrogen, its precursor, 3,4,5-trimethoxybenzohydrazide, readily reacts with various isocyanates. The resulting N-acylsemicarbazide can then be acetylated if desired. Isocyanates themselves can be generated in situ from various precursors or used directly if stable. mdpi.comscispace.comnih.gov
Sulfonamide Formation: The synthesis of N-acylsulfonohydrazides, which contain a sulfonamide linkage, is most commonly achieved by reacting a hydrazide with a sulfonyl chloride in the presence of a base. ekb.egresearchgate.net The base, typically a tertiary amine like pyridine or triethylamine, neutralizes the hydrochloric acid generated during the reaction. frontiersrj.com The primary or secondary amine of the hydrazide acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. impactfactor.org This method allows for the introduction of a wide array of aryl or alkylsulfonyl groups onto the hydrazide scaffold, significantly diversifying the molecular architecture.
| Linkage Type | Reactant 1 (Precursor) | Reactant 2 | Product Type | General Conditions |
|---|---|---|---|---|
| Urea (Semicarbazide) | 3,4,5-Trimethoxybenzohydrazide | Isocyanate (R-N=C=O) | N-(3,4,5-trimethoxybenzoyl)semicarbazide | Inert solvent (e.g., THF, CH2Cl2), room temperature or gentle heating |
| Sulfonamide | 3,4,5-Trimethoxybenzohydrazide | Sulfonyl Chloride (R-SO2Cl) | N'-(Alkyl/Arylsulfonyl)-3,4,5-trimethoxybenzohydrazide | Inert solvent (e.g., pyridine, CH2Cl2), presence of a base |
Formation of Azetidinone Scaffolds Bearing the 3,4,5-Trimethoxyphenyl Ring
The 3,4,5-trimethoxyphenyl moiety is a key pharmacophore in various biologically active molecules. Its incorporation into azetidinone (β-lactam) scaffolds has been a subject of significant synthetic interest. The synthesis typically proceeds via a two-step sequence starting from 3,4,5-trimethoxybenzohydrazide.
The first step involves the condensation of 3,4,5-trimethoxybenzohydrazide with a selected aldehyde. This reaction, usually catalyzed by a few drops of acid (e.g., concentrated HCl) in a solvent like ethanol, yields the corresponding N'-benzylidene-3,4,5-trimethoxybenzohydrazide derivative (a hydrazone).
In the second step, the synthesized hydrazone undergoes a [2+2] cycloaddition reaction, known as the Staudinger synthesis, with a ketene equivalent. A common method involves reacting the hydrazone with a chloroacetyl chloride derivative in the presence of a base such as triethylamine. The base facilitates the in-situ formation of a ketene, which then reacts with the imine (C=N) bond of the hydrazone to form the four-membered azetidinone ring. This approach allows for the creation of a library of substituted azetidinones bearing the 3,4,5-trimethoxyphenyl ring.
| Step | Starting Material | Reagents | Intermediate/Product | Typical Conditions |
|---|---|---|---|---|
| 1 (Hydrazone Formation) | 3,4,5-Trimethoxybenzohydrazide | Aromatic Aldehyde (Ar-CHO) | N'-(Arylmethylene)-3,4,5-trimethoxybenzohydrazide | Ethanol, cat. conc. HCl, 85 °C |
| 2 (Cycloaddition) | Hydrazone from Step 1 | Chloroacetyl Chloride derivative, Triethylamine | Substituted N-(2-oxoazetidin-1-yl)-3,4,5-trimethoxybenzamide | Toluene or Dichloromethane, 60 °C or reflux |
Chemical Reactivity and Functional Group Interconversions of the Hydrazide Moiety
The hydrazide moiety is a versatile functional group capable of undergoing a range of chemical transformations, including oxidation, reduction, and nucleophilic substitution reactions. These reactions primarily involve the N-acylhydrazone derivatives formed from the condensation of the hydrazide with aldehydes or ketones.
Oxidation Reactions
N-acylhydrazones, which are readily formed from this compound precursors, are susceptible to oxidative cyclization. A common transformation is their conversion into 2,5-disubstituted 1,3,4-oxadiazoles. This reaction can be achieved using various oxidizing agents. Hypervalent iodine reagents, such as iodobenzene diacetate (PIDA), are particularly effective for this purpose. The oxidation of aldehyde N-acylhydrazones with PIDA proceeds rapidly, often within minutes at room temperature, to afford the corresponding 1,3,4-oxadiazole derivatives in good yields. This method provides a facile route to five-membered heterocyclic systems from the hydrazide scaffold.
Reduction Reactions
The imine (C=N) bond of the hydrazone derivatives of 3,4,5-trimethoxybenzohydrazide can be selectively reduced to form the corresponding N-acylhydrazine. This transformation converts the double bond into a single bond, increasing the flexibility of the molecular backbone. Various reducing agents can accomplish this reduction. A simple and convenient method involves the use of magnesium in methanol at ambient temperature, which has been shown to reduce the C=N group in hydrazones to yield the corresponding hydrazine derivatives in high yields. Other common reducing agents include sodium borohydride and sodium cyanoborohydride. The choice of reagent can depend on the presence of other functional groups in the molecule.
Nucleophilic Substitution Reactions
The hydrazide functional group contains two nitrogen atoms, both of which possess lone pairs of electrons and can act as nucleophiles. In N-acylhydrazides like 3,4,5-trimethoxybenzohydrazide, the terminal -NH2 group is generally the more potent nucleophile compared to the amide nitrogen. This is because the lone pair on the amide nitrogen is delocalized by resonance with the adjacent carbonyl group, reducing its nucleophilicity.
Consequently, nucleophilic substitution reactions, such as acylation, alkylation, or reaction with electrophiles like isocyanates and sulfonyl chlorides (as discussed in section 2.3.5), predominantly occur at the terminal nitrogen. A recently developed method for N-N bond formation involves an SN2 substitution at an amide nitrogen center using O-tosyl hydroxamates as electrophiles and amines as nucleophiles, highlighting the nuanced reactivity of nitrogen centers in such scaffolds. google.com The nucleophilic character of hydrazides is fundamental to their use as building blocks in the synthesis of more complex molecules and heterocyclic systems. nih.gov
| Reaction Type | Substrate | Typical Reagent(s) | Product |
|---|---|---|---|
| Oxidation | N-Acylhydrazone | Iodobenzene diacetate (PIDA) | 1,3,4-Oxadiazole |
| Reduction | N-Acylhydrazone (C=N bond) | Magnesium/Methanol or NaBH4 | N-Acylhydrazine (CH-NH bond) |
| Nucleophilic Substitution | Hydrazide (-NH2 group) | Electrophiles (e.g., R-COCl, R-NCO, R-SO2Cl) | N'-substituted hydrazide |
Advanced Spectroscopic and Crystallographic Characterization Methodologies for N Acetyl 3,4,5 Trimethoxybenzohydrazide and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H and ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like N'-acetyl-3,4,5-trimethoxybenzohydrazide. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular framework can be constructed.
¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals corresponding to the aromatic protons, the methoxy (B1213986) groups, the acetyl group, and the N-H protons of the hydrazide linkage. The protons of the N-acetyl group are anticipated to appear as a sharp singlet around δ 2.05 ppm. mdpi.com The two protons on the trimethoxyphenyl ring are chemically equivalent and should produce a singlet, while the three methoxy groups will also generate characteristic singlet signals. orientjchem.org The two N-H protons are expected to appear as separate, broad singlets at a lower field due to their acidic nature and involvement in hydrogen bonding. orientjchem.org
¹³C NMR complements the proton data by providing a count of all unique carbon atoms in the molecule. The spectrum for this compound would feature signals for the two carbonyl carbons, the aromatic carbons of the trimethoxyphenyl ring, the methoxy carbons, and the acetyl methyl carbon. nih.govcapes.gov.brresearchgate.net The carbonyl carbons are typically the most deshielded, appearing at the downfield end of the spectrum (δ 160-175 ppm). mdpi.comchemicalbook.com
Combined analysis using two-dimensional (2D) NMR techniques such as HSQC, HMBC, and COSY can further confirm the connectivity between protons and carbons, solidifying the structural assignment. mdpi.com
Table 1: Predicted ¹H NMR Chemical Shifts for this compound Data predicted based on analogous structures and functional group analysis.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| N-H (amide) | ~11.8 | Singlet, broad | 1H |
| N-H (hydrazide) | ~9.7 | Singlet, broad | 1H |
| Ar-H (ring) | ~7.2 | Singlet | 2H |
| -OCH₃ (para) | ~3.7 | Singlet | 3H |
| -OCH₃ (meta) | ~3.8 | Singlet | 6H |
| -C(O)CH₃ (acetyl) | ~2.1 | Singlet | 3H |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Data predicted based on analogous structures and functional group analysis.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (acetyl) | ~171 |
| C=O (benzoyl) | ~165 |
| Ar-C (C-O) | ~153 |
| Ar-C (C-O) | ~142 |
| Ar-C (C-C=O) | ~126 |
| Ar-C (C-H) | ~107 |
| -OCH₃ (para) | ~61 |
| -OCH₃ (meta) | ~56 |
| -C(O)CH₃ (acetyl) | ~22 |
Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Vibrational Analysis
Infrared (IR) spectroscopy and its more advanced counterpart, Fourier-Transform Infrared (FTIR) spectroscopy, are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. nih.gov The resulting spectrum displays absorption bands corresponding to specific bond types and vibrational modes.
For this compound, the IR spectrum provides clear evidence for its key structural features. capes.gov.brresearchgate.net The presence of N-H bonds in the hydrazide moiety gives rise to stretching vibrations typically observed in the 3200-3400 cm⁻¹ region. orientjchem.org The carbonyl (C=O) groups of the benzoyl and acetyl moieties are strong IR absorbers, producing intense bands in the 1640-1680 cm⁻¹ range, often referred to as the Amide I band. orientjchem.orgnih.gov Other significant absorptions include C-H stretching from the aromatic ring and methyl groups (2800-3100 cm⁻¹), aromatic C=C stretching (around 1500-1600 cm⁻¹), and strong C-O stretching from the ether linkages of the methoxy groups (1100-1300 cm⁻¹). orientjchem.orgmdpi.comnist.gov
Table 3: Characteristic IR Absorption Bands for this compound Data compiled from literature on analogous compounds.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H Stretch | Amide/Hydrazide | 3200 - 3400 |
| C-H Stretch (Aromatic) | Aromatic Ring | 3000 - 3100 |
| C-H Stretch (Aliphatic) | -OCH₃, -CH₃ | 2840 - 2960 |
| C=O Stretch (Amide I) | Carbonyl | 1640 - 1680 |
| C=C Stretch | Aromatic Ring | 1580 - 1600 |
| N-H Bend (Amide II) | Amide/Hydrazide | 1520 - 1550 |
| C-O Stretch | Ether | 1120 - 1250 |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. orientjchem.org High-Resolution Mass Spectrometry (HRMS) measures mass with very high accuracy, allowing for the determination of the elemental composition of a molecule. researchgate.net
For this compound (C₁₂H₁₆N₂O₅), the calculated monoisotopic mass is 268.1063 Da. HRMS analysis would be expected to yield a measured mass that corresponds to this value, confirming the molecular formula. The mass spectrum would show a prominent peak for the molecular ion [M]⁺ or, more commonly in soft ionization techniques like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ at m/z 269.1136. orientjchem.org Analysis of the fragmentation pattern can further corroborate the structure, with expected fragments corresponding to the loss of the acetyl group or cleavage of the N-N bond to produce the stable 3,4,5-trimethoxybenzoyl cation.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentage of carbon, hydrogen, nitrogen, and other elements in a compound. The experimentally determined percentages are compared against the theoretical values calculated from the molecular formula. This comparison serves as a crucial check for purity and confirms the empirical formula of the synthesized compound. nih.govcapes.gov.brresearchgate.net For a compound's structure to be considered verified, the experimental values must align closely with the calculated percentages, typically within a margin of ±0.4%.
Table 4: Theoretical Elemental Composition of this compound (C₁₂H₁₆N₂O₅)
| Element | Molecular Formula | Molar Mass (g/mol) | Theoretical Percentage (%) |
|---|---|---|---|
| Carbon (C) | C₁₂H₁₆N₂O₅ | 268.27 | 53.72% |
| Hydrogen (H) | 6.01% | ||
| Nitrogen (N) | 10.44% | ||
| Oxygen (O) | 29.82% |
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray crystallography provides the most definitive structural information for crystalline solids. eurjchem.com This technique allows for the precise determination of the three-dimensional arrangement of atoms within a crystal lattice, including bond lengths, bond angles, and torsional angles. researchgate.netresearchgate.net It is also uniquely capable of elucidating the nature of intermolecular interactions that dictate how molecules pack in the solid state. nih.govnih.gov
For this compound, obtaining suitable single crystals would enable a complete and unambiguous characterization of its solid-state conformation and packing. nih.gov
Analysis of Bond Lengths and Angles
X-ray diffraction analysis provides precise measurements of the distances between atomic nuclei (bond lengths) and the angles between adjacent bonds. nih.gov For this compound, these values would be compared to established data for similar functional groups to confirm the molecular geometry. researchgate.net The planarity of the aromatic ring and the geometry of the hydrazide backbone are key features of interest. The bond lengths and angles within the 3,4,5-trimethoxyphenyl and acetyl groups are expected to fall within normal ranges. researchgate.net Analysis of related crystal structures indicates that the dihedral angle between the aromatic ring and the hydrazide moiety is a significant conformational parameter. researchgate.net
Conformational Analysis and Dihedral Angles
The three-dimensional structure of this compound and its derivatives is significantly influenced by the spatial arrangement of its constituent aromatic rings and functional groups. X-ray crystallographic studies on related benzohydrazide (B10538) derivatives provide critical insights into their preferred conformations and the dihedral angles that define their molecular geometry.
The orientation of the methoxy groups on the trimethoxybenzene ring is also a key conformational feature. In N′-(4-Fluorobenzylidene)-3,4,5-trimethoxybenzohydrazide, the methoxy groups are twisted relative to the aromatic ring they are attached to. researchgate.net The degree of this twist is described by the C—C—O—C torsion angles. researchgate.net Furthermore, the planarity between the different parts of the molecule varies; for this fluorinated derivative, the phenyl ring forms a dihedral angle of 40.6 (2)° with the plane containing the rest of the molecule's atoms. researchgate.net This non-planar arrangement highlights the steric and electronic interactions that govern the molecule's final conformation.
| Compound | Parameter | Angle (°) | Reference |
|---|---|---|---|
| (E)-4-Hydroxy-N′-(3,4,5-trimethoxybenzylidene)benzohydrazide | Dihedral Angle (Benzene Ring 1 vs. Benzene Ring 2) | 19.41 (5) | researchgate.net |
| Dihedral Angle (Hydrazide Plane vs. Trimethoxyphenyl Ring) | 8.39 (6) | researchgate.net | |
| N′-(4-Fluorobenzylidene)-3,4,5-trimethoxybenzohydrazide | Dihedral Angle (Phenyl Ring vs. Rest of Molecule) | 40.6 (2) | researchgate.net |
| Torsion Angle (C—C—O—C) | 10.43 (18) | researchgate.net | |
| Torsion Angle (C—C—O—C) | 97.38 (14) | researchgate.net | |
| Torsion Angle (C—C—O—C) | -19.34 (17) | researchgate.net |
UV-Vis Spectroscopy for Electronic Transition Studies
UV-Vis spectroscopy is a valuable technique for investigating the electronic transitions within this compound and its derivatives. The absorption of ultraviolet and visible light by these molecules promotes electrons from a ground electronic state to a higher energy excited state. The structure of these benzohydrazides contains several chromophores—specifically, the substituted aromatic rings and the carbonyl group (C=O) of the hydrazide moiety—which are responsible for their characteristic electronic absorption spectra. derpharmachemica.comderpharmachemica.com
The electronic spectra of these compounds are typically characterized by two main types of transitions: π→π* and n→π*. beilstein-journals.org
π→π Transitions:* These are generally high-intensity absorptions that arise from the promotion of an electron from a bonding π orbital to an anti-bonding π* orbital. These transitions are associated with the conjugated systems within the molecule, primarily the aromatic rings. In related N-acetylated compounds, these transitions are observed at shorter wavelengths, for instance in the range of 324–368 nm for N-acetylated phenylazopyrazoles. beilstein-journals.org
n→π Transitions:* These transitions involve the excitation of an electron from a non-bonding orbital (n), such as the lone pair electrons on the oxygen of the carbonyl group or the nitrogen atoms of the hydrazide, to an anti-bonding π* orbital. These transitions are characteristically of much lower intensity than π→π* transitions and occur at longer wavelengths. beilstein-journals.org The presence of the carbonyl group and nitrogen heteroatoms in the benzohydrazide structure makes the observation of n→π* transitions highly probable.
The specific wavelengths (λmax) and intensities of these absorption bands are influenced by the substitution pattern on the aromatic rings and the solvent used for the analysis. Electron-donating or electron-withdrawing groups can shift the absorption maxima to longer (bathochromic shift) or shorter (hypsochromic shift) wavelengths, respectively.
| Transition Type | Chromophore(s) Involved | Expected Relative Intensity | General Wavelength Region |
|---|---|---|---|
| π→π | 3,4,5-Trimethoxyphenyl Ring, C=O group | High | Shorter Wavelength (UV Region) |
| n→π | C=O group, Hydrazide Nitrogen atoms | Low | Longer Wavelength (UV/Visible Region) |
Computational and Theoretical Chemistry in the Study of N Acetyl 3,4,5 Trimethoxybenzohydrazide
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a important tool for investigating the electronic structure and properties of molecules. scielo.org.zanih.gov By focusing on the electron density rather than the complex many-electron wave function, DFT offers a balance between accuracy and computational cost, making it suitable for studying medium-sized organic molecules like N'-acetyl-3,4,5-trimethoxybenzohydrazide. orientjchem.org
Geometric optimization is a fundamental DFT calculation that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. mdpi.com For this compound, this process involves systematically adjusting bond lengths, bond angles, and dihedral angles to find the lowest energy conformation. The optimized geometry provides crucial information about the molecule's shape and steric properties. mdpi.com
Conformational analysis, an extension of geometric optimization, explores the different spatial arrangements (conformers) of a molecule that arise from rotation around single bonds. researchgate.net In this compound, rotations around the C-N and N-N bonds of the hydrazide linkage, as well as the bonds connecting the trimethoxyphenyl and acetyl groups, give rise to various conformers. mdpi.com DFT calculations can identify the most stable conformers and the energy barriers between them, which is essential for understanding the molecule's flexibility and how it might interact with biological targets. researchgate.net The results of these calculations are often compared with experimental data from X-ray crystallography to validate the computational method. researchgate.net
Table 1: Representative Optimized Geometrical Parameters for a Benzohydrazide (B10538) Derivative (DFT B3LYP/6-311G(d,p))
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C=O | 1.23 | - | - |
| N-H | 1.01 | - | - |
| N-N | 1.38 | - | - |
| C-N | 1.35 | - | - |
| C-C (Aromatic) | 1.39 - 1.41 | - | - |
| O-C (Methoxy) | 1.36 | - | - |
| C-H (Aromatic) | 1.08 | - | - |
| C-H (Methyl) | 1.09 | - | - |
| C-N-N | - | 119.5 | - |
| C-C-O (Aromatic) | - | 115.8 | - |
| C-O-C (Methoxy) | - | 117.5 | - |
| C-C-N-N | - | - | 175.0 |
| O=C-N-H | - | - | 4.5 |
Note: This table presents representative data for a similar benzohydrazide structure to illustrate the type of information obtained from DFT calculations. The actual values for this compound would require specific calculations.
DFT calculations are highly effective in predicting various spectroscopic properties, which can aid in the interpretation of experimental spectra. scielo.org.za
Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated from the second derivatives of the energy with respect to atomic displacements. nih.gov These frequencies correspond to the vibrational modes of the molecule, such as stretching and bending of bonds. nih.gov By comparing the calculated IR spectrum with the experimental one, researchers can assign specific absorption bands to particular functional groups and vibrational motions within this compound. scielo.org.za
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, allows for the accurate prediction of NMR chemical shifts (¹H and ¹³C). scielo.org.zaresearchgate.net These calculations help in assigning the signals in experimental NMR spectra to specific nuclei in the molecule, confirming its structure. scirp.org
UV-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) is employed to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. irjet.netscispace.com This analysis provides insights into the electronic structure and the nature of the electronic transitions, such as π→π* and n→π*, occurring within the molecule. scispace.com
Table 2: Predicted vs. Experimental Spectroscopic Data for a Related Hydrazide Compound
| Spectroscopic Technique | Calculated Value | Experimental Value | Assignment |
| IR (cm⁻¹) | 3305 | 3300 | N-H stretch |
| 1670 | 1665 | C=O stretch | |
| 1250 | 1245 | C-O stretch (methoxy) | |
| ¹H NMR (ppm) | 8.15 (s, 1H) | 8.12 | -NH- |
| 7.10 (s, 2H) | 7.08 | Aromatic-H | |
| 3.85 (s, 9H) | 3.83 | -OCH₃ | |
| UV-Vis (nm) | 280 | 282 | π→π* transition |
Note: This table contains representative data for a structurally similar compound to demonstrate the correlation between calculated and experimental spectroscopic values. Specific data for this compound would require dedicated computational studies.
DFT provides a detailed picture of the electronic distribution and reactivity of a molecule.
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The HOMO and LUMO are the frontier molecular orbitals that play a crucial role in chemical reactions. nih.gov The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is an important indicator of the molecule's kinetic stability and chemical reactivity. nih.govnih.gov A small HOMO-LUMO gap suggests that the molecule is more reactive and can be easily polarized. nih.gov For this compound, analysis of the HOMO and LUMO can reveal the regions of the molecule most likely to be involved in charge transfer interactions. niscpr.res.in
Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. nih.gov It helps in identifying the regions that are electron-rich (nucleophilic, typically colored red or yellow) and electron-poor (electrophilic, typically colored blue). nih.govresearchgate.net For this compound, the MEP map would likely show negative potential around the carbonyl oxygen and the oxygen atoms of the methoxy (B1213986) groups, indicating these as sites for electrophilic attack. Conversely, the N-H proton would exhibit a positive potential, making it a potential hydrogen bond donor. niscpr.res.in
Mulliken Atomic Charges: Mulliken population analysis is a method to calculate the partial atomic charges on each atom in a molecule. niscpr.res.in These charges provide insights into the distribution of electrons and the polarity of bonds. nih.gov While known to be basis-set dependent, Mulliken charges are useful for qualitatively understanding the electrostatic interactions within the molecule and with its environment. niscpr.res.in In this compound, the oxygen and nitrogen atoms are expected to have negative Mulliken charges, while the carbonyl carbon and the hydrogen atoms attached to heteroatoms are expected to have positive charges. nih.govniscpr.res.in
Vibrational Analysis: A detailed vibrational analysis, often performed alongside IR predictions, involves the assignment of each calculated vibrational frequency to a specific motion of atoms or functional groups. researchgate.net This is typically done by examining the potential energy distribution (PED), which quantifies the contribution of different internal coordinates to each normal mode of vibration. researchgate.net Such an analysis provides a fundamental understanding of the molecule's dynamic behavior. orientjchem.org
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand (in this case, this compound) when it binds to a specific receptor, typically a protein or enzyme. semanticscholar.org This method is instrumental in drug discovery for predicting the binding mode and affinity of a compound to a biological target. nih.gov
Tubulin: The 3,4,5-trimethoxyphenyl moiety is a well-known feature of many compounds that inhibit tubulin polymerization, a key target in cancer chemotherapy. nih.govmdpi.com Molecular docking studies can be used to predict how this compound might bind to the colchicine (B1669291) binding site of tubulin. nih.govmdpi.com The simulation would reveal the specific amino acid residues involved in the interaction, highlighting key hydrogen bonds, hydrophobic interactions, and van der Waals forces. ekb.eg The binding affinity, often expressed as a docking score or binding energy (in kcal/mol), provides an estimate of the strength of the interaction. nih.gov
Enzymes: this compound can also be docked into the active sites of various enzymes to explore its potential as an inhibitor. For example, it could be evaluated against enzymes like acetylcholinesterase (AChE), which is relevant in the context of Alzheimer's disease, or other enzymes implicated in various pathologies. nih.govresearchgate.net The docking results would predict the binding pose within the enzyme's active site and identify the crucial interactions that contribute to its inhibitory potential. semanticscholar.orgnih.gov
Table 3: Representative Molecular Docking Results for a Trimethoxyphenyl-Containing Ligand with Tubulin
| Parameter | Value |
| Target Protein | β-Tubulin (Colchicine Binding Site) |
| Docking Score (kcal/mol) | -8.5 |
| Interacting Residues and Interaction Type | |
| Cys241 | Hydrogen Bond |
| Leu248 | Hydrophobic Interaction |
| Asn258 | Hydrogen Bond |
| Ala316 | Hydrophobic Interaction |
| Val318 | van der Waals |
| Lys352 | Hydrogen Bond |
Note: This table presents representative data for a similar trimethoxyphenyl-containing compound to illustrate the type of information obtained from molecular docking simulations. The actual binding mode and affinity of this compound would require specific docking studies.
Identification of Key Interacting Residues and Binding Site Characteristics
Molecular docking is a pivotal computational tool used to predict the preferred orientation of a ligand when bound to a target protein. This method helps in understanding the binding mode and affinity of this compound with a specific biological target. The process involves placing the ligand into the binding site of a protein and calculating the binding energy for different conformations.
Key interactions that are typically analyzed include:
Hydrogen Bonds: The hydrogen bond donors (N-H groups) and acceptors (carbonyl and methoxy oxygens) on this compound are crucial for forming specific interactions with amino acid residues like serine, threonine, and tyrosine.
Hydrophobic Interactions: The trimethoxyphenyl ring can engage in hydrophobic interactions with nonpolar residues such as leucine, isoleucine, and valine within the binding pocket.
Pi-Interactions: The aromatic ring can participate in π-π stacking with residues like phenylalanine, tyrosine, and tryptophan.
Studies on related benzohydrazide derivatives have successfully used molecular docking to identify key interacting residues in various enzymes, providing a framework for how this compound might interact. researchgate.net The characteristics of the binding site, such as its volume, shape, and electrostatic potential, are critical in determining the binding affinity and specificity of the compound.
Table 1: Illustrative Example of Molecular Docking Analysis for a Benzohydrazide Derivative
| Interacting Residue | Interaction Type | Distance (Å) |
| TYR 129 | Hydrogen Bond | 2.1 |
| TRP 113 | Van der Waals | 3.5 |
| GLY 117 | Van der Waals | 3.8 |
| GLY 118 | Van der Waals | 3.9 |
| SER 199 | Hydrogen Bond | 2.5 |
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations offer a dynamic view of the interactions between this compound and its environment, be it in a solvent or within a protein complex. These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves over time.
Dynamic Behavior of the Compound in Solution or Protein Complexes
MD simulations can track the movement and conformational changes of this compound within a protein's binding site. This allows for the assessment of the stability of the binding pose predicted by molecular docking. Key parameters such as the root-mean-square deviation (RMSD) of the ligand and protein are monitored to evaluate the stability of the complex. ajchem-a.com Furthermore, MD simulations can reveal the role of water molecules in mediating interactions between the ligand and the protein.
Conformational Stability and Flexibility Studies
The conformational landscape of this compound can be explored using MD simulations. By analyzing the trajectory, researchers can identify the most stable conformations of the molecule and the energy barriers between them. This information is crucial for understanding its flexibility and how it might adapt its shape to fit into different binding pockets. The presence of rotatable bonds in the molecule allows for a range of conformations, and understanding their relative energies is important for drug design. researchgate.net
Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD) Principles
Both SBDD and LBDD are fundamental strategies in drug discovery that can be applied to this compound.
Structure-Based Drug Design (SBDD): This approach relies on the known 3D structure of the biological target. Molecular docking and MD simulations are core components of SBDD, where the aim is to design ligands that fit optimally into the target's binding site. For this compound, if the structure of a target protein is known, SBDD can be used to modify its chemical structure to improve binding affinity and selectivity.
Ligand-Based Drug Design (LBDD): When the 3D structure of the target is unknown, LBDD methods are employed. These methods use a set of known active ligands to build a pharmacophore model, which defines the essential structural features required for biological activity. If a series of active analogs of this compound were available, a pharmacophore model could be generated to guide the design of new, potentially more active compounds. researchgate.net
Quantum Chemical Methods (e.g., Ab Initio, QM/MM Approaches)
Quantum chemical methods provide a more accurate description of the electronic structure of molecules compared to the classical mechanics used in standard MD simulations.
Ab Initio and Density Functional Theory (DFT): These methods can be used to calculate various properties of this compound, such as its geometry, vibrational frequencies, and electronic properties (e.g., HOMO-LUMO energy gap). researchgate.net This information is valuable for understanding the molecule's reactivity and for parameterizing the force fields used in MD simulations.
Quantum Mechanics/Molecular Mechanics (QM/MM): The QM/MM approach is a hybrid method that combines the accuracy of quantum mechanics with the efficiency of molecular mechanics. In the context of this compound interacting with a protein, the ligand and the active site residues can be treated with QM, while the rest of the protein and solvent are treated with MM. This allows for a more accurate description of chemical reactions or charge transfer processes within the binding site.
Structure Activity Relationship Sar Studies of N Acetyl 3,4,5 Trimethoxybenzohydrazide and Its Analogs
Impact of Substituent Variations on Biological Activities
The biological profile of N'-acetyl-3,4,5-trimethoxybenzohydrazide analogs is highly sensitive to substitutions on the core scaffold. Modifications to the phenyl ring, the hydrazide linker, and the terminal acetyl group can lead to significant changes in activity, underscoring the importance of a detailed SAR analysis.
Role of the 3,4,5-Trimethoxy Phenyl Fragment
The 3,4,5-trimethoxyphenyl moiety is a recurring structural motif in a variety of biologically active molecules and serves as a crucial component for the activity of this compound analogs. ekb.egorientjchem.org This fragment, derived from gallic acid, is associated with a range of pharmacological properties, including anti-inflammatory, antitumor, and neuroprotective activities. orientjchem.org In the context of benzohydrazide (B10538) derivatives, this group is often intentionally designed into target compounds to leverage its established biological relevance. ekb.eg
Studies on hydrazone derivatives incorporating the 3,4,5-trimethoxyphenyl group have demonstrated its importance for antimicrobial and antidiabetic activities. orientjchem.org The presence of the three methoxy (B1213986) groups on the phenyl ring is a key feature found in compounds designed to act as tubulin polymerization inhibitors, suggesting a specific interaction with this biological target. nih.gov The substitution pattern is integral to the molecule's ability to fit into and interact with binding sites on target proteins. For instance, in a series of N'-substituted benzylidene-3,4,5-trimethoxybenzohydrazides, the trimethoxy phenyl group was a constant feature in compounds showing potent antiproliferative activity against cancer cell lines. nih.govresearchgate.net
Influence of Heterocyclic Ring Modifications (e.g., Oxadiazoles (B1248032), Thiazolidinones)
Modifying the hydrazide portion of the molecule by cyclization into various heterocyclic rings, such as oxadiazoles and thiazolidinones, has proven to be a fruitful strategy for developing potent bioactive agents. nih.gov These heterocycles act as bioisosteres of amide or ester groups, potentially improving metabolic stability and hydrogen bonding interactions with biological receptors. researchgate.netresearchgate.net
Oxadiazoles: The conversion of N'-substituted benzylidene-3,4,5-trimethoxybenzohydrazides into 3-acetyl-2,5-disubstituted-1,3,4-oxadiazole derivatives can significantly enhance biological activity. nih.govresearchgate.net For example, cyclization of the parent hydrazones into 1,3,4-oxadiazole (B1194373) analogs has yielded compounds with potent antiproliferative activities against various cancer cell lines. nih.govresearchgate.net The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, known to be a component in drugs with antimicrobial, anti-inflammatory, and anticancer properties. nih.gov In some cases, these oxadiazole derivatives have shown greater potency than their hydrazone precursors. For instance, certain 3-acetyl-2-substituted phenyl-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazoles displayed high efficacy against PC3 prostate cancer cells. nih.govresearchgate.net
Thiazolidinones: The incorporation of a 4-thiazolidinone (B1220212) ring, synthesized from the reaction of hydrazone intermediates with thioglycolic acid, is another common modification. nih.govuobaghdad.edu.iq Thiazolidinone derivatives are known to possess a wide spectrum of pharmacological activities. researchgate.netuobaghdad.edu.iq This modification introduces a new heterocyclic system that can engage in different interactions with target proteins compared to the parent hydrazone or other heterocyclic analogs like oxadiazoles.
Effects of Different Aromatic and Aliphatic Substituents
The nature of the substituent (R group) attached to the terminal part of the hydrazone moiety (R-CH=N-NH-CO-) plays a pivotal role in determining the biological activity. Both aromatic and aliphatic substituents have been explored, leading to a wide range of potencies.
In a series of (E)-N'-(substituted)-3,4,5-trimethoxybenzohydrazide analogs, the type of aldehyde used for condensation with 3,4,5-trimethoxybenzohydrazide (B1329584) dictated the resulting activity. orientjchem.org
Aromatic Substituents: The introduction of various substituted phenyl rings can modulate the electronic and steric properties of the entire molecule. For example, N'-benzylidene-3,4,5-trimethoxybenzohydrazide derivatives with specific substitutions on the benzylidene-phenyl ring showed potent and selective anticancer activity. nih.govresearchgate.net The position and nature of the substituent (e.g., fluoro, chloro, nitro) on this aromatic ring can drastically alter the compound's efficacy. nih.govnih.gov For instance, compounds with a 2-hydroxyphenyl or a 2-chlorophenyl substituent exhibited significant antiproliferative effects. nih.gov
Heteroaromatic Substituents: Analogs containing nitrogen-based heterocycles, such as pyridine (B92270), have demonstrated significant antidiabetic activity. orientjchem.org The presence of the heteroaromatic ring can influence properties like solubility and the ability to form hydrogen bonds, which are critical for drug-target interactions.
Aliphatic Substituents: While aromatic substituents are more commonly studied in this class, the nature of aliphatic groups can also be influential. For example, in a study of thiadiazole derivatives, which share a common synthetic precursor with oxadiazoles, the presence of a cyclopropyl (B3062369) group was a key structural feature of a highly active compound. mdpi.comnih.gov
The following table summarizes the antiproliferative activity of selected N'-benzylidene-3,4,5-trimethoxybenzohydrazide (Series 2) and their cyclized 3-acetyl-1,3,4-oxadiazole (Series 3) analogs against the PC3 cancer cell line. nih.gov
| Compound | Substituent (R) | Series | IC₅₀ (µM) against PC3 cells |
| 2a | 2-Hydroxyphenyl | Hydrazone | 0.2 |
| 2b | 4-Hydroxyphenyl | Hydrazone | 1.8 |
| 2c | 2-Chlorophenyl | Hydrazone | 0.2 |
| 2f | 4-Dimethylaminophenyl | Hydrazone | 1.2 |
| 3l | 4-Fluorophenyl | Oxadiazole | 1.7 |
| 3m | 4-Bromophenyl | Oxadiazole | 0.3 |
Correlating Structural Features with Specific Biological Mechanisms
The diverse biological activities reported for this compound analogs stem from their interaction with various molecular targets. The specific structural features of these compounds can be correlated with distinct mechanisms of action.
Antimicrobial Activity: Some hydrazone derivatives with the 3,4,5-trimethoxyphenyl moiety exhibit moderate antimicrobial activity. ekb.eg Molecular docking studies suggest that these compounds may act by inhibiting essential bacterial enzymes, such as dihydrofolate reductase (DHFR), a target shared with the antibiotic trimethoprim. ekb.eg
Anticancer Activity: The anticancer effects of this class of compounds have been linked to several mechanisms:
Tubulin Polymerization Inhibition: The 3,4,5-trimethoxyphenyl group is a key pharmacophore in many known tubulin inhibitors, such as combretastatin (B1194345). Analogs of this compound have been designed as potential tubulin polymerization inhibitors, leading to cell cycle arrest at the G2/M phase and induction of apoptosis. nih.gov
EGFR Kinase Inhibition: Benzohydrazide derivatives have been developed as potent inhibitors of the epidermal growth factor receptor (EGFR) kinase. nih.gov Molecular modeling and kinase inhibition assays have confirmed that these compounds can bind to the ATP-binding site of EGFR, and their antiproliferative activity correlates with their EGFR inhibitory potency. nih.gov
Prohibitin (PHB) Binding: Certain N'-benzylidene-3,4,5-trimethoxybenzohydrazide derivatives have been identified as potential ligands for prohibitins, proteins involved in cell proliferation and apoptosis. nih.gov
Caspase Inhibition: In a related series of thiadiazole derivatives synthesized from 3,4,5-trimethoxybenzylidene precursors, compounds were found to act as potent inhibitors of caspase-3, an executive enzyme in the apoptotic cascade. This suggests a mechanism of action that involves the modulation of apoptosis pathways. mdpi.com
Design Principles for Modulating Selectivity and Potency
The SAR data provides clear principles for the rational design of more potent and selective analogs of this compound.
Exploiting Target-Specific Pockets: To achieve selectivity, particularly among related protein targets like kinase isoforms, the design must exploit subtle differences in their ATP-binding pockets. nih.gov For instance, designing derivatives with substituents that can form specific interactions with unique amino acid residues in the target (e.g., Aurora-A vs. Aurora-B kinase) can confer high selectivity. nih.gov
Bioisosteric Replacement: The replacement of labile chemical groups with more stable bioisosteres is a key strategy. nih.gov Using heterocyclic rings like 1,3,4-oxadiazole in place of the hydrazone or amide linkage can improve pharmacokinetic properties and introduce new interaction points (e.g., hydrogen bond acceptors) without losing the essential pharmacophore geometry. researchgate.netresearchgate.netnih.gov
Systematic Substituent Scannning: The potency of these compounds is highly dependent on the substitution pattern on the aromatic rings. nih.govnih.gov A systematic approach, varying the position and electronic nature (electron-donating vs. electron-withdrawing) of substituents, is crucial. For example, studies have shown that placing a hydroxyl group at the ortho position of the benzylidene ring (as in compound 2a) results in significantly higher potency than placing it at the para position (compound 2b). nih.gov
Hybrid Molecule Approach: Combining the core benzohydrazide scaffold with other known pharmacophores can lead to hybrid molecules with enhanced or synergistic effects. nih.gov This involves linking the 3,4,5-trimethoxybenzohydrazide moiety to other bioactive fragments to target multiple pathways or improve affinity for a single target. nih.gov
Conformational Flexibility and its Implications for SAR
The conformational flexibility of the hydrazone linkage (-CO-NH-N=CH-) is a critical determinant of biological activity. orientjchem.org This linker allows the two aromatic ends of the molecule (the 3,4,5-trimethoxyphenyl ring and the substituted phenyl/heterocyclic ring) to adopt specific spatial orientations required for optimal binding to a target protein.
The molecule can exist as E/Z geometrical isomers around the C=N double bond and as conformers due to rotation around the N-N and N-C single bonds. orientjchem.org The (E)-isomer is generally found to be the more stable and active form. orientjchem.org The ability of the molecule to adopt a relatively planar conformation is often important for activity, as this can facilitate π-π stacking interactions within a protein binding site. However, some degree of flexibility is necessary to allow the molecule to adapt to the specific topology of the binding pocket.
Preclinical Biological and Pharmacological Investigations of N Acetyl 3,4,5 Trimethoxybenzohydrazide Derivatives Excluding Clinical Human Data
Antimicrobial Activity Studies
The antimicrobial effects of hydrazone derivatives containing the 3,4,5-trimethoxybenzoyl moiety have been evaluated against a wide range of pathogenic microorganisms. These studies explore their efficacy against bacteria and fungi, including strains known for their resistance to conventional antibiotics.
A series of (E)-N'-(substituted)-3,4,5-trimethoxybenzohydrazide analogs (compounds 4a-l ) demonstrated notable antibacterial activity. orientjchem.org The efficacy was determined by measuring the zone of inhibition (ZI) against both Gram-positive and Gram-negative bacteria.
Against the Gram-positive bacteria Staphylococcus aureus and Streptococcus pyogenes, compounds 4a-f showed excellent activity with ZI values ranging from 15-21 mm. orientjchem.org Other compounds in the series displayed good (4g, 4h, 4i, 4l ) to moderate (4j, 4k ) activity. orientjchem.org Similarly, against the Gram-negative bacteria Escherichia coli and Pseudomonas aeruginosa, compounds 4a-f exhibited excellent activity with ZI values of 17-20 mm. orientjchem.org
Hydroxyl amide derivatives of 3,4,5-trimethoxybenzoic acid were also tested. While many showed mild bacterial inhibition, compounds 9 , 10 , and 13 were noted for their activity against E. coli, which is significant given the difficulty in finding drugs that are selectively active against Gram-negative bacteria. scielo.br
Another study focused on 3-acetyl-2,5-disubstituted-1,3,4-oxadiazolines, which are cyclized derivatives of acylhydrazones. Compound 29 in this series demonstrated the highest antibacterial activity, with a particularly strong bactericidal effect against Gram-positive bacteria, especially staphylococci and bacilli. nih.gov For instance, it was highly active against Staphylococcus epidermidis ATCC 12228, with a Minimum Inhibitory Concentration (MIC) of 3.91 µg/mL. nih.gov
| Compound Series | Bacterial Strains | Activity Measurement | Results | Reference |
|---|---|---|---|---|
| (E)-N'-(substituted)-3,4,5-trimethoxybenzohydrazide analogs (4a-f) | S. aureus, S. pyogenes (Gram-positive) | Zone of Inhibition (ZI) | 15-21 mm (Excellent) | orientjchem.org |
| (E)-N'-(substituted)-3,4,5-trimethoxybenzohydrazide analogs (4a-f) | E. coli, P. aeruginosa (Gram-negative) | Zone of Inhibition (ZI) | 17-20 mm (Excellent) | orientjchem.org |
| 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazoline (Compound 29) | S. epidermidis ATCC 12228 (Gram-positive) | Minimum Inhibitory Concentration (MIC) | 3.91 µg/mL | nih.gov |
| Hydroxyl amide derivatives (9, 10, 13) | E. coli (Gram-negative) | Inhibition Assay | Noteworthy selective activity | scielo.br |
The antifungal potential of these derivatives has also been explored. In the evaluation of (E)-N'-(substituted)-3,4,5-trimethoxybenzohydrazide analogs, compounds 4a-f were found to have moderate antifungal activity against Aspergillus niger and Candida albicans. orientjchem.org
In a separate study, a hydroxyl amide derivative of 3,4,5-trimethoxybenzoic acid, compound 7 , was identified as being selectively and highly active against C. albicans, showing an inhibition of 91.3 ± 0.49%. scielo.br This level of activity was greater than that of the standard antifungal drug miconazole (B906) (88.7 ± 2.41% inhibition). scielo.br Other related derivatives, such as 3-acetyl-2,5-disubstituted-1,3,4-oxadiazolines, also showed some activity against fungi from the Candida species. nih.gov
| Compound | Fungal Strain | Activity Measurement | Result | Reference |
|---|---|---|---|---|
| (E)-N'-(substituted)-3,4,5-trimethoxybenzohydrazide analogs (4a-f) | Aspergillus niger, Candida albicans | Antifungal Screening | Moderate activity | orientjchem.org |
| N-(3,4,5-trimethoxybenzoyl)-4-(2-hydroxyethyl)-piperidine (Compound 7) | Candida albicans | Percent Inhibition | 91.3 ± 0.49% | scielo.br |
A significant finding in the study of 3,4,5-trimethoxybenzohydrazide (B1329584) derivatives is their efficacy against multidrug-resistant (MDR) bacteria. researchgate.net Methicillin-resistant Staphylococcus aureus (MRSA) is a major public health concern, and new agents to combat it are urgently needed. thno.org
One study found that an acylhydrazone derivative, compound 13 , was active against the MRSA strain S. aureus ATCC 43300, with a MIC value of 7.81 µg/mL. researchgate.net Further investigation into cyclized 1,3,4-oxadiazoline derivatives revealed that compound 29 , which contains a 5-nitrofuran substituent, also exhibited strong activity against the MRSA ATCC 43300 strain with a MIC of 15.62 µg/mL and a minimal bactericidal concentration (MBC) of 31.25 µg/mL. nih.govresearchgate.net This indicates a strong bactericidal effect against this resistant strain. nih.gov
Biofilms are communities of microorganisms encased in a self-produced matrix, which protects them from host defenses and antimicrobial agents. mdpi.com The ability of a compound to inhibit biofilm formation is a key indicator of its potential therapeutic value. While specific studies on biofilm inhibition by N'-acetyl-3,4,5-trimethoxybenzohydrazide are limited, research on structurally related compounds provides insight. For example, nitazoxanide, which shares some structural features, has been shown to inhibit biofilm formation in E. coli and S. epidermidis. mdpi.com Pyrazole (B372694) derivatives have also demonstrated the ability to inhibit cell multiplication and biofilm formation in MDR Acinetobacter baumannii. nih.gov The mechanism often involves the disruption of quorum sensing, the cell-to-cell communication system that bacteria use to coordinate group behaviors like biofilm formation. nih.gov
Antiproliferative and Anticancer Activity (In Vitro and Non-Human In Vivo)
Derivatives based on the 3,4,5-trimethoxybenzoyl structure have been extensively evaluated for their ability to inhibit the growth of cancer cells. These in vitro studies utilize various human cancer cell lines to screen for antiproliferative effects.
Research has demonstrated that certain N'-substituted benzylidene-3,4,5-trimethoxybenzohydrazides and their cyclized 3-acetyl-2-substituted phenyl-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazole derivatives possess significant antiproliferative activities. nih.govcapes.gov.br
PC3 (Prostate Cancer): Several oxadiazole derivatives showed high efficacy against the human prostate cancer cell line, PC3. nih.govcapes.gov.br Notably, compounds 2a , 2b , 2c , 2f , 3l , and 3m were found to be highly active, with IC₅₀ values of 0.2, 1.8, 0.2, 1.2, 1.7, and 0.3 µM, respectively. nih.gov
MGC-803 (Human Gastric Cancer): A series of 3′,4′,5′-trimethoxy flavonoid benzimidazole (B57391) derivatives were tested against several tumor cell lines, including MGC-803. nih.govnih.gov Compound 15 from this series displayed the most potent antiproliferative activity against MGC-803 cells, with an IC₅₀ value of 20.47 ± 2.07 µM. nih.govnih.gov
HepG2 (Human Hepatoma): The same 3′,4′,5′-trimethoxy flavonoid benzimidazole derivatives were also evaluated against the HepG2 human liver cancer cell line. nih.govnih.gov Compound 15 was again among the most active, with an IC₅₀ value of 35.45 ± 2.03 µM against HepG2 cells. nih.govnih.gov Another study on a ciprofloxacin (B1669076) 3,4,5-trimethoxy chalcone (B49325) hybrid (CCH ) also reported a concentration-dependent reduction in the viability of HepG2 cells. nih.gov
| Compound Series | Compound | Cancer Cell Line | Activity (IC₅₀ in µM) | Reference |
|---|---|---|---|---|
| 3-acetyl-2-substituted phenyl-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazole derivatives | 2a | PC3 (Prostate) | 0.2 | nih.gov |
| 2b | 1.8 | nih.gov | ||
| 2c | 0.2 | nih.gov | ||
| 2f | 1.2 | nih.gov | ||
| 3l | 1.7 | nih.gov | ||
| 3m | 0.3 | nih.gov | ||
| 3′,4′,5′-trimethoxy flavonoid benzimidazole derivatives | Compound 15 | MGC-803 (Gastric) | 20.47 ± 2.07 | nih.govnih.gov |
| HepG2 (Liver) | 35.45 ± 2.03 | nih.govnih.gov |
Induction of Apoptosis and Cell Cycle Arrest (e.g., G2/M phase arrest)
Derivatives of this compound have been identified as potent inducers of apoptosis and cell cycle arrest in various cancer cell lines. A notable mechanism of action for many of these compounds is the disruption of microtubule dynamics, which subsequently leads to a halt in the cell cycle, typically at the G2/M phase, and the initiation of programmed cell death. nih.govnih.gov
For instance, a novel series of trimethoxyphenyl pyridine (B92270) derivatives was synthesized and evaluated for anticancer properties. The most potent compound in this series, designated VI, demonstrated a significant ability to arrest the cell cycle in the G2/M phase and induce apoptosis in HepG-2 human liver cancer cells, with a high apoptotic effect of 18.53%. nih.gov Similarly, another study on a resveratrol (B1683913) analogue, 3,4,4',5-tetramethoxystilbene (DMU-212), found that it arrested the cell cycle in the G2/M or G0/G1 phase, leading to apoptosis in ovarian cancer cell lines SKOV-3 and A-2780. nih.gov In SKOV-3 cells, this was accompanied by the up-regulation of pro-apoptotic genes like Bax, Apaf-1, and p53. nih.gov
Further research into 1,2,4-triazole (B32235) derivatives, which can be related to hydrazide precursors, showed that a specific compound (5e) caused significant cell cycle arrest at the G2/M phase in SKOV3 ovarian cancer cells in a concentration-dependent manner. researchgate.net Studies on other heterocyclic derivatives incorporating the 3,4,5-trimethoxyphenyl moiety have consistently shown cell cycle arrest at the G2/M phase and potent induction of apoptosis. nih.govmdpi.com For example, a dammarane (B1241002) derivative, 12-Chloracetyl-PPD, was also found to induce G2/M cell cycle arrest and trigger apoptosis in MDA-MB-435 and C4-2B cancer cells. nih.gov This body of evidence highlights that the induction of G2/M phase arrest and subsequent apoptosis is a key anticancer mechanism for compounds containing the 3,4,5-trimethoxyphenyl group. nih.govnih.gov
Inhibition of Cell Migration
The ability of cancer cells to migrate is fundamental to tumor invasion and metastasis. Preclinical investigations have shown that certain derivatives of 3,4,5-trimethoxybenzohydrazide can effectively inhibit this process. A study focusing on N-(1'-naphthyl)-3,4,5-trimethoxybenzohydrazide identified it as a potent microtubule destabilizer that also demonstrates significant inhibition of cell migration. nih.gov This activity is logically linked to its effect on the cytoskeleton; by disrupting microtubule dynamics, the compound interferes with the cellular machinery required for cell movement.
Selective Toxicity to Cancer Cells vs. Normal Cells
A critical attribute of a potential anticancer agent is its ability to selectively target cancer cells while sparing normal, healthy cells. Several derivatives containing the 3,4,5-trimethoxyphenyl moiety have demonstrated this crucial selectivity.
N-(1'-naphthyl)-3,4,5-trimethoxybenzohydrazide, a potent derivative, exhibited remarkably selective toxicity against leukemia cells when compared with stimulated normal lymphocytes. nih.gov Another study on a triazole-based compound, T115, which features the 3,4,5-trimethoxyphenyl group, observed no cytotoxicity against normal human skin fibroblast cell lines. nih.gov Similarly, a modified ginsenoside derivative, 12-Chloracetyl-PPD, was found to inhibit the viability of prostate, breast, and gastric cancer cells in a concentration-dependent manner, without affecting the viability of normal cells, including a human gastric epithelial cell line (GES-1) and a rat myocardial cell line (H9C2). nih.gov This selective action suggests a favorable therapeutic window for these compounds, minimizing potential damage to non-cancerous tissues.
Investigation of Molecular Mechanisms of Action
Enzyme Inhibition Studies
Derivatives of this compound have been investigated for their inhibitory effects on a range of enzymes implicated in various diseases.
α-Glucosidase: This enzyme is a key target in the management of type 2 diabetes, as its inhibition can lower postprandial hyperglycemia. plos.org A series of (E)-N'-(substituted)-3,4,5-trimethoxybenzohydrazide analogs were synthesized and found to exhibit significant antidiabetic activity, indicating potential for α-glucosidase inhibition. orientjchem.org Research on other molecular structures has consistently shown that hydrazide and hydrazone moieties can interact with the active site of α-glucosidase, leading to enzyme inhibition. researchgate.net Numerous studies on various phytochemicals have identified potent α-glucosidase inhibitory activity, often far exceeding that of the standard drug, acarbose. plos.orgnih.govmdpi.com
Monoamine Oxidase B (MAO-B): MAO-B is an enzyme involved in the catabolism of monoamine neurotransmitters, and its inhibition is a therapeutic strategy for neurodegenerative disorders like Parkinson's disease. scbt.comnih.gov Hydrazide-hydrazone derivatives and 1,3,4-oxadiazoles, which can be synthesized from them, have been noted to act as monoamine oxidase inhibitors. researchgate.net Studies on various synthetic compounds have identified potent and selective MAO-B inhibitors with IC50 values in the low micromolar and even nanomolar range. nih.govnih.govresearchgate.net For example, a study of pyridazinobenzylpiperidine derivatives identified a compound with an IC50 value of 0.203 μM for MAO-B. nih.govresearchgate.net
Thymidine (B127349) Phosphorylase (TP): The overexpression of thymidine phosphorylase is linked to angiogenesis in tumors, making it a target for anticancer drug development. nih.govmdpi.com Benzohydrazide (B10538) derivatives have been investigated as TP inhibitors. A study on 4-hydroxybenzohydrazides identified compounds with inhibitory activities (IC50 values ranging from 6.8 to 229.5 μM) against TP. nih.gov Kinetic studies revealed both uncompetitive and non-competitive modes of inhibition for these compounds. nih.gov The development of TP inhibitors is an active area of research, with various heterocyclic compounds showing inhibitory potential. mdpi.comnih.gov
Protein Tyrosine Phosphatase 1B (PTP1B): PTP1B is a negative regulator in insulin (B600854) and leptin signaling pathways, making it a promising drug target for type 2 diabetes and obesity. nih.govmdpi.com The search for PTP1B inhibitors has explored numerous natural and synthetic compounds. nih.govcabidigitallibrary.org For example, N-isobutyl-2E-decenamide, isolated from Spilanthes paniculata, inhibited PTP1B activity with an IC50 value of 24 µM. cabidigitallibrary.org The development of selective PTP1B inhibitors is challenging due to high conservation among protein tyrosine phosphatases, but strategies targeting allosteric sites are being explored. mdpi.com
Chitin (B13524) Biosynthesis Enzymes: Chitin is a crucial component of the fungal cell wall, and its synthesis is a target for antifungal agents. nih.gov While specific studies linking this compound derivatives to chitin synthase inhibition are not prominent in the reviewed literature, research has identified other chemical classes that inhibit this pathway. For instance, two benzothiazole (B30560) compounds, IMB-D10 and IMB-F4, were found to inhibit chitin synthesis and reduce chitin levels in yeast cells. nih.gov
Modulation of Cellular Pathways (e.g., Microtubule Destabilization and Tubulin Polymerization Inhibition)
A primary and extensively documented mechanism of action for derivatives containing the 3,4,5-trimethoxyphenyl group is the disruption of microtubule function. nih.gov Microtubules are essential components of the cytoskeleton involved in cell division, structure, and transport. nih.govnih.gov Agents that interfere with the dynamic process of tubulin polymerization and depolymerization are potent anticancer drugs. mdpi.com
Derivatives of 3,4,5-trimethoxybenzohydrazide act as microtubule destabilizing agents, inhibiting the polymerization of tubulin. nih.gov This action is often achieved by binding to the colchicine-binding site on β-tubulin. nih.govnih.gov The 3,4,5-trimethoxyphenyl moiety is recognized as a critical feature for this interaction. nih.govmdpi.com
N-(1'-naphthyl)-3,4,5-trimethoxybenzohydrazide: This compound was shown to directly inhibit microtubule assembly at both the biochemical and cellular levels. nih.gov
Triazole-based derivatives: A lead compound, T115, featuring the 3,4,5-trimethoxyphenyl group, was shown to compete with colchicine (B1669291) for its binding pocket, inhibit tubulin polymerization, and disrupt the microtubule network within cells. nih.gov
Other derivatives: Numerous studies on different molecular scaffolds incorporating the 3,4,5-trimethoxyphenyl ring have confirmed its importance for potent tubulin polymerization inhibition and antiproliferative effects. mdpi.comresearchgate.net These compounds effectively depolymerize microtubules, leading to the previously mentioned G2/M cell cycle arrest and apoptosis. mdpi.comresearchgate.net
| Compound Class/Example | Target Cell Line(s) | Tubulin Inhibition IC50 | Effect |
| Trimethoxyphenyl Pyridine (VI) | HepG-2, HCT-116, MCF-7 | 8.92 nM | G2/M Arrest, Apoptosis |
| Chalcones (45 & 46) | Various human cancer lines | 2.2 µM & 2.8 µM | Mitotic Arrest |
| N-(1'-naphthyl)-3,4,5-trimethoxybenzohydrazide | Leukemia cells | Not specified | Microtubule Destabilization |
| Triazole Derivative (T115) | HT-29, PC3 | Not specified | Competes with Colchicine |
Receptor Binding Studies (e.g., Serotonergic Receptors)
Serotonergic (5-HT) receptors are a family of G protein-coupled receptors involved in a vast array of physiological and neuropsychiatric processes. semanticscholar.org While N-acetylserotonin (NAS) and its derivatives have been studied for their interaction with neurotrophic factor receptors like TrkB, this is a structurally distinct class of compounds from this compound. nih.govnih.gov Based on the available preclinical data, direct and specific binding studies of this compound derivatives to serotonergic receptors are not extensively documented. The primary molecular targets identified for this class of compounds are enzymes and structural proteins like tubulin.
Effects on Mitochondrial Membrane Potential
The mitochondrion is a key organelle in cellular bioenergetics, and its dysfunction is implicated in numerous diseases. The mitochondrial membrane potential (MMP) is a critical indicator of mitochondrial health. Alterations to the MMP can signify cellular stress and are a target for therapeutic intervention.
Research into related compounds suggests that the trimethoxybenzylidene moiety, a core component of this compound derivatives, may play a role in modulating mitochondrial function. A study on a rhodanine (B49660) derivative, 5-(4-hydroxy-3,5-dimethoxybenzylidene)-2-thioxo-4-thiazolidinone (RD-1), demonstrated a protective effect on mitochondria in the context of cerebral ischemia-reperfusion injuries. nih.gov Treatment with RD-1 was found to stabilize the mitochondrial membrane potential and reduce the overproduction of reactive oxygen species in primary cortical neurons subjected to hypoxia/reperfusion injury. nih.gov This suggests that compounds containing the dimethoxy- or trimethoxy-benzylidene group could have neuroprotective effects mediated through the preservation of mitochondrial function. nih.gov
Conversely, deliberate targeting of the MMP is a strategy in developing certain therapeutic agents. For instance, linking a triphenylphosphonium (TPP+) cation to a bicyclic ortho-carbonyl hydroquinone (B1673460) was shown to decrease the mitochondrial membrane potential. nih.gov This action disrupts the energy production necessary for platelet activation, highlighting a potential mechanism for antiplatelet therapy. nih.gov While not directly involving this compound, this research underscores the principle that specific chemical moieties can be used to target and alter mitochondrial membrane potential for a desired pharmacological effect.
Other Biological Activities (Mechanistic Focus)
Anti-inflammatory Potential
Derivatives of this compound have been investigated for their anti-inflammatory properties, often stemming from the bioactive 3,4,5-trimethoxybenzoyl and hydrazone scaffolds. The 3,4,5-trimethoxybenzyl moiety itself is found in compounds known for anti-inflammatory activity. mdpi.com
Studies have shown that conjugating non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241) and ketoprofen (B1673614) with 3,4,5-trimethoxybenzyl alcohol can significantly enhance their anti-inflammatory and COX-2 inhibitory effects. mdpi.comresearchgate.net For example, a ketoprofen derivative conjugated with this alcohol reduced rat paw edema by 91%, compared to a 47% reduction by ketoprofen alone. mdpi.comresearchgate.net This suggests the 3,4,5-trimethoxy moiety actively contributes to the anti-inflammatory action. mdpi.com The precursor molecule, gallic acid (3,4,5-trihydroxybenzoic acid), is also known to possess anti-inflammatory properties. orientjchem.org
Furthermore, cyclized derivatives such as 1,3,4-oxadiazoles, which can be synthesized from N'-substituted benzylidene-3,4,5-trimethoxybenzohydrazide, have demonstrated anti-inflammatory activities. researchgate.netnih.gov In one study, anti-inflammatory assays revealed that halogen-substituted derivatives, in particular, exhibited good anti-inflammatory properties. researchgate.net An in vitro nitric oxide (NO) assay was used to screen for compounds, with the most potent being advanced to in vivo anti-inflammatory testing. researchgate.net
Antioxidant Properties
The antioxidant potential of this compound derivatives is a significant area of preclinical research. The hydrazide-hydrazone core is recognized for its antioxidant capabilities.
Research on N'-substituted benzylidene-3,4,5-trimethoxybenzohydrazide derivatives that were cyclized into 3-acetyl-2,5-disubstituted-1,3,4-oxadiazolines indicated that non-halogenated derivatives tended to exhibit a good antioxidant profile. researchgate.net In a separate study, various hydrazide derivatives were screened for their antioxidant activity using the DPPH radical scavenging method. nih.gov Certain derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide showed antioxidant activity approximately 1.4 times higher than the standard antioxidant, ascorbic acid. nih.gov Specifically, a derivative containing a 4-bromophenyl group attached to a triazolethione ring showed antioxidant activity 1.13 times higher than ascorbic acid. nih.gov
The synthesis of phenyl-acyl-chitooligosaccharides has also been explored for antioxidant applications. These derivatives demonstrated strong scavenging ability against superoxide (B77818) anions and DPPH radicals, with clearance rates reaching up to 47.44% and 80.27%, respectively, indicating an improvement over the parent chitooligosaccharide. researchgate.net
Antipyretic, Anti-malarial, Antituberculosis, and Anti-schistosomiasis Activities
The broad-spectrum biological activity of heterocycles derived from benzohydrazides includes a range of anti-infective properties.
Antipyretic Activity: While direct studies on the antipyretic effects of this compound are not extensively documented, related heterocyclic structures like 1,3,5-trisubstituted pyrazole derivatives have been synthesized and evaluated for antipyretic, analgesic, and anti-inflammatory activities. asianpubs.org
Anti-malarial Activity: Analogues of this compound, particularly the derived 1,3,4-oxadiazoles, have been noted for their potential anti-malarial action. researchgate.net Research into other heterocyclic systems has identified promising candidates. For instance, a series of 3,4-disubstituted 1,2,5-oxadiazoles was investigated, with one compound, N-[4-(3-ethoxy-4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide, showing high in vitro activity against the chloroquine-sensitive NF54 strain of Plasmodium falciparum with an IC50 value of 0.034 µM. mdpi.com Another study on aroyl-pyrrolyl-hydroxyamides, which act as histone deacetylase inhibitors, found that one compound exhibited anti-malarial activity against P. falciparum strains, although it was less potent than existing drugs. nih.gov
Antituberculosis Activity: Hydrazide-containing compounds have long been central to tuberculosis treatment, with isoniazid (B1672263) being a prime example. Modern research continues to explore new hydrazide-hydrazone derivatives for their activity against Mycobacterium tuberculosis. nih.gov Several studies have reported the antitubercular activity of compounds derived from or related to the this compound scaffold. researchgate.net For example, N'-substituted-4-methylbenzenesulfonohydrazide derivatives showed inhibitory activity. nih.gov Some N-pentopyranosylamine derivatives, when screened against M. tuberculosis H37Rv, also demonstrated anti-tuberculosis activity. ptfarm.pl
Anti-schistosomiasis Activity: Schistosomiasis treatment currently relies heavily on a single drug, praziquantel, creating an urgent need for new therapeutic options. nih.govplos.org Derivatives of this compound, such as the corresponding oxadiazoles (B1248032), have been cited for their anti-schistosomiasis potential. researchgate.net Screening of chemical libraries against Schistosoma mansoni has identified various active compounds. nih.govplos.org A study focusing on quinoxaline-containing compounds identified a lead with significant activity against juvenile and adult worms, demonstrating the potential for novel scaffolds in anti-schistosomal drug discovery. nih.gov
Anticonvulsant, Antimitotic, Anti-diarrheal, and Anti-emetic Effects
Anticonvulsant Effects: Hydrazone derivatives are known to exhibit anticonvulsant properties. orientjchem.org Studies on related heterocyclic compounds, such as 1,3,4-oxadiazoles and N-acetyl isatin (B1672199) derivatives, have shown protection in various seizure models, including the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. researchgate.netresearchgate.netmdpi.com Some N-acetyl isatin-3-semicarbazone derivatives emerged as broad-spectrum anticonvulsants in preclinical screens. researchgate.netmdpi.com Research on N-(2-hydroxyethyl)amide derivatives also identified potent anticonvulsant activity in the MES test, with some compounds showing a high protective index. nih.gov
Antimitotic Effects: The 3,4,5-trimethoxybenzoyl moiety is a key pharmacophore in several potent antimitotic agents that interact with tubulin, such as combretastatin (B1194345) A-4. nih.govacs.orgnih.govresearchgate.net This has spurred the development of new synthetic compounds incorporating this structural feature. A series of 1-(3′,4′,5′-trimethoxybenzoyl)-3-arylamino-5-amino-1,2,4-triazoles was synthesized and evaluated for antiproliferative activity. nih.govacs.orgnih.govresearchgate.net Several of these compounds demonstrated potent inhibition of cancer cell growth, with activity comparable to combretastatin A-4. nih.govacs.orgnih.govresearchgate.net The most active compounds caused cell cycle arrest in the G2/M phase, which is characteristic of antimicrotubule agents. nih.gov One derivative, in particular, nearly eliminated the growth of syngeneic hepatocellular carcinoma in mice, indicating its potential as a clinical antimitotic agent. nih.govacs.orgnih.govresearchgate.net
| Compound ID | Substituent (R) on anilino moiety | Cell Line | IC50 (nM) | Reference |
| 3c | p-Me | Multiple Cancer Lines | Comparable to CA-4 | nih.gov |
| 3e | m,p-diMe | Multiple Cancer Lines | Comparable to CA-4 | nih.gov |
| 3f | p-Et | Multiple Cancer Lines | Comparable to CA-4 | nih.gov |
Anti-diarrheal and Anti-emetic Effects: The investigation into the anti-diarrheal and anti-emetic properties of this compound derivatives is less defined. General literature suggests that the broader class of 1,3,4-oxadiazole (B1194373) analogues may possess these activities. researchgate.net However, specific preclinical data for derivatives of this compound in these areas are not widely available in the reviewed literature.
Hypnotic, Sedative, and Analgesic Effects
Hypnotic and Sedative Effects: The central nervous system effects of this compound derivatives have been explored, with some related compounds showing hypnotic and sedative properties. Cyclized derivatives like 1,3,4-oxadiazoles are mentioned as potential hypnotic and sedative agents. researchgate.net Studies on N-acetyl/methyl isatin derivatives, while structurally distinct, have identified compounds with significant sedative-hypnotic activity. researchgate.netmdpi.com Similarly, novel 2-phenoxy phenyl-1,3,4-oxadiazole derivatives have been synthesized and evaluated, with some showing hypnotic effects mediated by benzodiazepine (B76468) receptors. nih.gov
Analgesic Effects: The analgesic potential of these compounds can be inferred from their structural precursors and related molecules. The parent compound, 3,4,5-trihydroxybenzoic acid (gallic acid), is known to have analgesic activity. orientjchem.org Hydrazone derivatives, as a class, have also been reported to exhibit analgesic effects. orientjchem.org Furthermore, related heterocyclic systems, such as 1,3,5-trisubstituted pyrazoles, have been specifically investigated for their analgesic properties alongside anti-inflammatory and antipyretic activities. asianpubs.org
Herbicide Effects
No specific data is available on the herbicidal effects of this compound.
Preclinical Pharmacokinetic and Pharmacodynamic Modeling (Computational and In Vitro)
Binding Potential with Serum Albumins (e.g., HSA)
No specific data is available regarding the binding potential of this compound with human serum albumin.
Future Research Directions and Potential Applications
Development of Novel Chemical Probes and Biological Tools
The inherent biological relevance of the benzohydrazide (B10538) structure makes it an attractive starting point for the creation of chemical probes. derpharmachemica.comnih.gov These tools are crucial for dissecting complex biological pathways and identifying new drug targets. Future efforts could focus on modifying the N'-acetyl-3,4,5-trimethoxybenzohydrazide structure to incorporate reporter groups, such as fluorophores or photo-activatable moieties.
Such probes could be designed to interact with specific cellular components, like the V-ATPase which is linked to bone density loss, or to modulate biological processes such as autophagy. nih.gov For instance, rhodamine-based cyclic hydrazide derivatives have already been successfully employed as fluorescent probes for detecting formaldehyde (B43269) in living cells, demonstrating the principle of using hydrazide structures for cellular imaging. rsc.orgelsevierpure.com By tailoring the trimethoxybenzoyl portion for specific protein binding and functionalizing the acetylhydrazide part, researchers can develop highly specific probes to investigate enzyme activity, receptor binding, and other cellular events in real-time.
Exploration of New Therapeutic Targets for this compound Derivatives
The benzohydrazide and its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. derpharmachemica.comthepharmajournal.com A significant area of future research lies in identifying and validating novel therapeutic targets for derivatives of this compound.
Research has shown that related benzohydrazide derivatives can act as potent inhibitors of enzymes like epidermal growth factor receptor (EGFR) kinase, which is implicated in various cancers. nih.govnih.gov For example, a series of novel benzohydrazide derivatives incorporating dihydropyrazole moieties exhibited significant antiproliferative activity against several cancer cell lines, with one compound (H20) showing an IC50 value of 0.08 μM for EGFR inhibition. nih.govnih.gov
Furthermore, derivatives of the closely related 3,4,5-trimethoxycinnamic acid have been investigated as inhibitors of heat shock protein 70 (HSP70) and as modulators of multidrug resistance (MDR) in cancer cells. nih.gov This suggests that the 3,4,5-trimethoxyphenyl group common to these compounds could be a key pharmacophore. Future studies will likely focus on screening libraries of this compound derivatives against a wide array of kinases, proteases, and other enzymes involved in disease pathogenesis to uncover new therapeutic opportunities.
Integration of Advanced Computational Methods in Lead Optimization
To accelerate the discovery of potent and selective drug candidates, advanced computational methods are indispensable. Molecular modeling, quantitative structure-activity relationship (QSAR) studies, and virtual screening will play a pivotal role in optimizing the this compound scaffold.
Computational docking studies have been successfully used to predict the binding modes and rationalize the activity of benzohydrazide derivatives as potential inhibitors of enzymes like EGFR kinase and acetylcholinesterase. nih.govrsc.org These methods allow researchers to simulate interactions between a ligand and its target protein, providing insights that guide the rational design of more effective compounds. nih.gov For example, by analyzing the binding pocket of a target, chemists can strategically add or modify functional groups on the parent molecule to enhance binding affinity and specificity. This in silico approach minimizes the need for extensive and costly synthesis and screening of large compound libraries, streamlining the path to lead optimization. scihorizon.com
Potential in Advanced Materials Science (e.g., Photochromic, Fluorescent Materials)
The applications of hydrazide derivatives extend beyond biology into the realm of materials science. chemscene.com There is growing interest in developing "smart" materials that respond to external stimuli like light. The hydrazide-hydrazone group, a core feature of this compound derivatives, is known to undergo photoisomerization, making it a candidate for creating photochromic materials. rsc.org
Recent research has demonstrated that certain hydrazide-hydrazone derivatives can exhibit enhanced fluorescence upon irradiation with UV light due to E/Z isomerization. rsc.org This property opens the door to applications in security inks and optical data storage. Moreover, tetraaryl-functionalized materials incorporating a hydrazine-responsive fluorescent component have been developed for chemical sensing and anti-counterfeiting, showcasing both photochromic and fluorescent properties. nih.gov The trimethoxyphenyl moiety of this compound could be exploited to tune the electronic and photophysical properties of such materials, potentially leading to the development of novel sensors, switches, and displays.
Role as Versatile Intermediates in Organic Synthesis for Diverse Applications
This compound and its parent compound, 3,4,5-trimethoxybenzohydrazide (B1329584), are valuable intermediates in organic synthesis. orientjchem.org The hydrazide functional group is a versatile handle for constructing a wide variety of heterocyclic compounds, which are prevalent in pharmaceuticals and agrochemicals.
A key reaction is the cyclization of N'-substituted benzylidene-3,4,5-trimethoxybenzohydrazides in acetic anhydride (B1165640) to form 1,3,4-oxadiazole (B1194373) derivatives. nih.govcapes.gov.br These oxadiazoles (B1248032) have shown significant biological activities, including potent antiproliferative effects against cancer cells. nih.govresearchgate.net For example, certain 3-acetyl-2,5-disubstituted-1,3,4-oxadiazolines, derived from hydrazide-hydrazones, exhibit strong antibacterial activity, particularly against Staphylococcus species. mdpi.comnih.gov The ability to easily synthesize these complex heterocyclic systems from a readily available starting material underscores the importance of this compound as a foundational building block for creating libraries of diverse and biologically active molecules. researchgate.netresearchgate.net
Design of Next-Generation Bioactive Compounds with Tailored Pharmacological Profiles
The ultimate goal of research into this compound is the design of next-generation bioactive compounds with precisely tailored pharmacological profiles. By systematically modifying its structure, researchers can fine-tune properties such as potency, selectivity, and pharmacokinetic parameters.
The benzohydrazide scaffold is recognized as a "pharmacophore" for various biological activities, including antitubercular and anticancer effects. derpharmachemica.com Structure-activity relationship (SAR) studies on related compounds have provided valuable insights. For instance, the introduction of an acetyl group into the 1,3,4-oxadiazole ring (a derivative of the benzohydrazide) has been shown to significantly enhance antimicrobial activity. nih.gov Similarly, the antiproliferative activity of N'-substituted benzylidene-3,4,5-trimethoxybenzohydrazide derivatives against prostate cancer (PC3) cells varies significantly with different substitutions, with IC50 values ranging from 0.2 to 1.8 µM, highlighting the sensitivity of the scaffold to structural changes. nih.gov
By combining SAR data with computational modeling, scientists can rationally design novel analogues with improved efficacy and reduced off-target effects, paving the way for new therapeutic agents for a range of diseases. nih.govrsc.org
Interactive Data Table: Antiproliferative Activity of Related Benzohydrazide Derivatives
The following table summarizes the in vitro antiproliferative activities of selected N'-substituted benzylidene-3,4,5-trimethoxybenzohydrazide and 3-acetyl-2-substituted phenyl-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazole derivatives against various cancer cell lines. The data is derived from studies showcasing the potential of this chemical class as anticancer agents. nih.gov
Q & A
Basic Research Questions
Synthesis and Purification Q: What are the standard synthetic routes for preparing N'-acetyl-3,4,5-trimethoxybenzohydrazide and its derivatives? A: The compound is typically synthesized via condensation of 3,4,5-trimethoxybenzohydrazide with an aldehyde or ketone. For example, hydrazide intermediates are prepared by refluxing methyl 3,4,5-trimethoxybenzoate with hydrazine hydrate in methanol, yielding 3,4,5-trimethoxybenzohydrazide with ~80% efficiency . Subsequent Schiff base formation involves reacting the hydrazide with substituted aldehydes (e.g., 4-fluorobenzaldehyde) in ethanol under acidic conditions, followed by recrystallization . Alternative methods include using gallic acid as a starting material, followed by methylation and hydrazide formation .
Structural Characterization Q: What analytical techniques are critical for confirming the structure of This compound derivatives? A: Key techniques include:
- IR spectroscopy to confirm N–H (3100–3300 cm⁻¹) and C=O (1650–1680 cm⁻¹) stretches .
- ¹H/¹³C NMR to verify methoxy groups (δ ~3.8–4.0 ppm) and hydrazone C=N bonds .
- X-ray crystallography to resolve dihedral angles (e.g., 30.52° between aromatic and hydrazide planes) and hydrogen-bonding networks stabilizing crystal structures .
Initial Bioactivity Screening Q: What in vitro assays are commonly used to evaluate the biological activity of this compound? A: Standard assays include:
- Antimicrobial testing against E. coli, S. aureus, and B. subtilis using agar diffusion or microdilution methods .
- Anticancer screening via apoptosis induction assays (e.g., caspase-based ASAP HTS) with EC₅₀ values calculated for potency .
- Enzyme inhibition studies (e.g., cruzain or α-glucosidase) using fluorometric or colorimetric substrates .
Advanced Research Questions
Structure-Activity Relationship (SAR) Complexity Q: How do substituents on the hydrazone moiety influence antiproliferative activity? A: Electron-withdrawing groups (e.g., –NO₂, –Cl) enhance antimicrobial and anticancer activity by increasing electrophilicity and membrane permeability. For instance, compound 3g (EC₅₀ = 0.8 µM) features a 4-bromo-5-methyl substituent, which stabilizes the hydrazone conformation and enhances caspase-3 activation . Conversely, electron-donating groups (e.g., –OCH₃) may reduce potency due to steric hindrance .
Crystallographic Data Contradictions Q: How do crystallographic findings explain discrepancies in bioactivity across analogs? A: X-ray studies reveal that dihedral angles between the aromatic ring and hydrazide plane (e.g., 30.52° in N'-(4-fluorobenzylidene) derivatives) affect molecular planarity and π-π stacking, which correlate with cytotoxicity . However, compounds with larger dihedral angles (>40°) show reduced activity due to disrupted binding to tubulin or kinase targets .
In Vivo Efficacy and Toxicity Q: What preclinical models validate the therapeutic potential of this compound? A: In murine models of acute lymphoblastic leukemia, N-(1'-naphthyl)-3,4,5-trimethoxybenzohydrazide reduced tumor volume by 60% at 25 mg/kg via microtubule destabilization, with no significant hepatotoxicity . Pharmacokinetic studies recommend oral administration due to high bioavailability (>75%) and plasma half-life (>6 hours) .
Mechanistic Ambiguities in Dual Targeting Q: How does this compound exhibit dual inhibition of tubulin and EGFR? A: Molecular docking shows that the trimethoxyphenyl group binds to the colchicine site of β-tubulin (Ki = 0.2 µM), while the hydrazone moiety interacts with EGFR’s ATP-binding pocket (IC₅₀ = 1.5 µM). Synergistic effects are observed in NSCLC cell lines, with combination indices <0.5 .
Optimization of Combination Therapies Q: What drug combinations enhance the efficacy of This compound derivatives? A: Co-administration with paclitaxel or osimertinib increases apoptosis in resistant cancers by 40–50%, likely due to complementary mechanisms (microtubule stabilization and EGFR inhibition) . Dose reduction (50% IC₅₀) minimizes toxicity while maintaining efficacy .
Methodological Guidance
- Contradictory SAR Data : Use molecular dynamics simulations to resolve steric/electronic effects of substituents .
- Crystallization Challenges : Employ slow evaporation in methanol/acetone (1:1) with 1% HCl to improve crystal quality .
- In Vivo Dosing : Conduct allometric scaling from murine models (25 mg/kg) to human equivalents (2.0 mg/kg) using FDA guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
